

Application Notes and Protocols for Staining Live Cells with Cationic Red GTL

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Compound of Interest

Compound Name: Cationic red GTL

Cat. No.: B12374983

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Introduction

Cationic Red GTL, also known as C.I. Basic Red 18, is a versatile, water-soluble, and fluorescent monoazo dye.^{[1][2][3][4][5]} Its cationic nature allows it to readily interact with and accumulate in cellular compartments that have a high negative charge density.^{[2][3]} This property makes it a valuable tool for visualizing specific organelles within living cells, primarily the nucleus, which is rich in anionic phosphate groups from DNA and RNA, and mitochondria, which maintain a negative membrane potential.^[3] The primary mechanism of action is based on this electrostatic attraction.^[3] These application notes provide a comprehensive protocol for utilizing **Cationic Red GTL** for live-cell staining and imaging, as well as for assessing cell viability.

Physicochemical and Spectroscopic Properties

A summary of the key properties of **Cationic Red GTL** is essential for designing imaging experiments and is presented below.

Property	Value	Reference
Common Names	Cationic Red GTL, C.I. Basic Red 18, C.I. 11085	[4] [5]
CAS Number	14097-03-1	[4] [5]
Molecular Formula	<chem>C19H25Cl2N5O2</chem>	[5]
Molecular Weight	426.34 g/mol	[5]
Appearance	Dark red powder	[1]
Solubility	Soluble in water	[1]
Maximum Absorption (λ_{max})	~540-550 nm	[1] [3]
Maximum Emission (λ_{em})	~570 nm	[3]

Experimental Protocols

The following protocols are generalized and should be optimized by the end-user for specific cell types and experimental conditions.

Protocol 1: Live Cell Staining for Fluorescence Microscopy

This protocol outlines the steps for staining living cells with **Cationic Red GTL** for visualization of the nucleus and mitochondria.

Materials:

- **Cationic Red GTL** (C.I. Basic Red 18)
- Dimethyl sulfoxide (DMSO) or distilled water for stock solution
- Phosphate-buffered saline (PBS) or other balanced salt solution
- Cell culture medium appropriate for the cell line
- Live-cell imaging microscope with appropriate filter sets

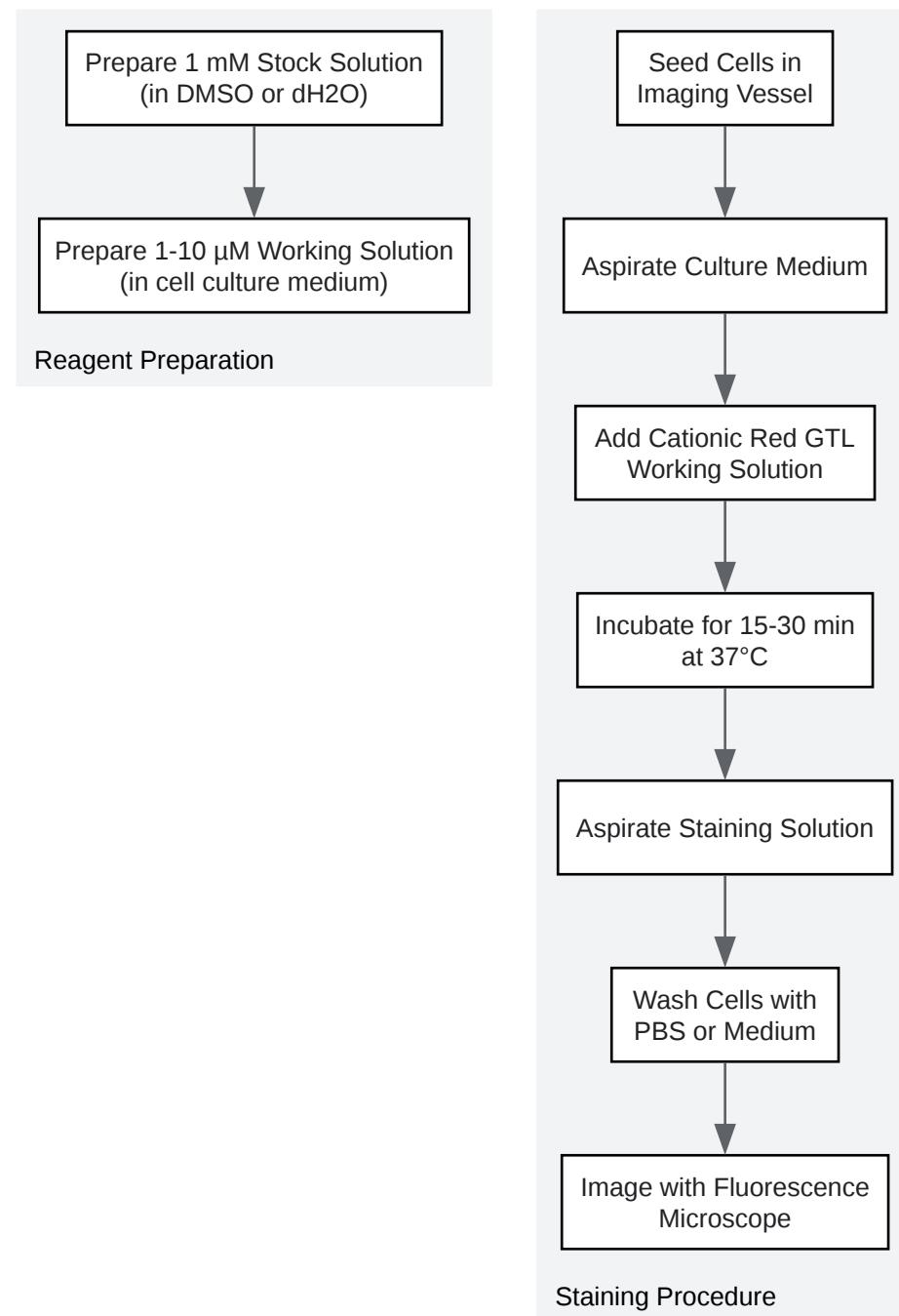
Reagent Preparation:

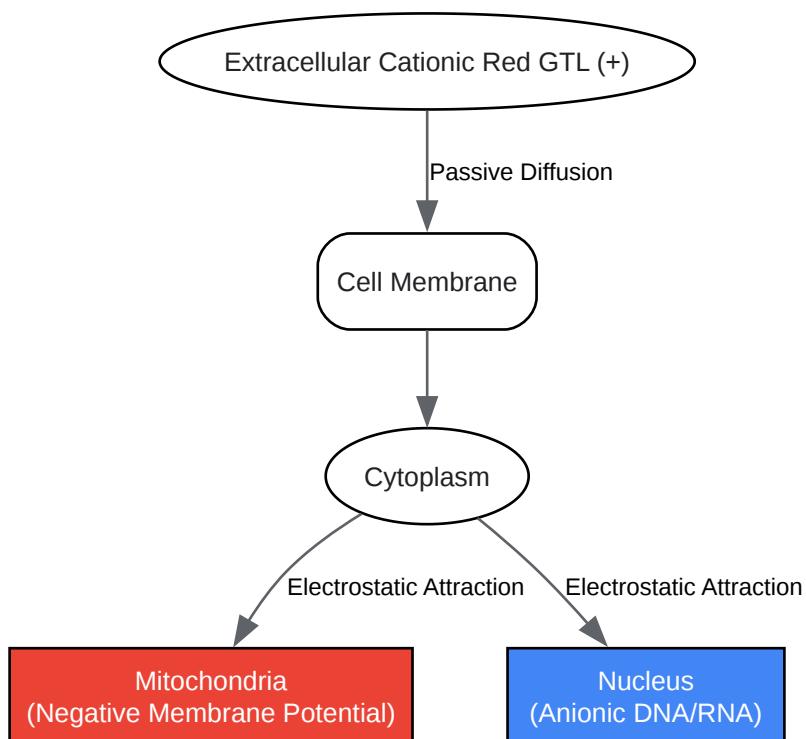
- 1 mM Stock Solution: Prepare a 1 mM stock solution of **Cationic Red GTL** by dissolving the appropriate amount of the dye in high-quality, anhydrous DMSO or distilled water.
- Working Solution (1-10 μ M): On the day of the experiment, prepare a fresh working solution by diluting the 1 mM stock solution in pre-warmed cell culture medium or PBS to a final concentration of 1-10 μ M. The optimal concentration should be determined empirically for each cell line and application.

Staining Procedure:

- Cell Seeding: Seed cells in an appropriate imaging vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere and grow to the desired confluence.
- Aspirate Medium: Carefully aspirate the cell culture medium from the cells.
- Wash (Optional): Gently wash the cells once with pre-warmed PBS.
- Add Staining Solution: Add a sufficient volume of the **Cationic Red GTL** working solution to completely cover the cells.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type and should be determined experimentally.
- Wash: Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove unbound dye.
- Imaging: Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells. The cells are now ready for observation under a fluorescence microscope. Use excitation and emission wavelengths appropriate for the dye's spectral properties (Excitation: ~540-550 nm; Emission: ~570 nm).

Experimental Workflow for Live Cell Staining





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